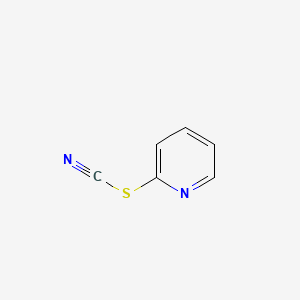
2-Thiocyanatopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiocyanatopyridine is an organic compound characterized by the presence of a pyridine ring substituted with a thiocyanate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Thiocyanatopyridine can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with potassium thiocyanate in the presence of a suitable solvent such as acetone . The reaction typically proceeds under reflux conditions, leading to the formation of 2-pyridyl thiocyanate.
Industrial Production Methods: Industrial production of 2-pyridyl thiocyanate often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or distillation are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: 2-Thiocyanatopyridine undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of corresponding derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom in the thiocyanate group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed:
Substitution Reactions: Products include 2-pyridyl amines, 2-pyridyl alcohols, and other substituted pyridyl derivatives.
Oxidation and Reduction: Products vary depending on the specific reaction but may include sulfoxides or sulfides.
Aplicaciones Científicas De Investigación
2-Thiocyanatopyridine finds applications in various scientific research fields:
Mecanismo De Acción
2-Thiocyanatopyridine can be compared with other thiocyanate-substituted compounds:
2-Chloropyridine: Similar in structure but lacks the thiocyanate group, leading to different reactivity and applications.
2-Pyridyl Isothiocyanate: Contains an isothiocyanate group instead of a thiocyanate group, resulting in distinct chemical behavior and uses.
Uniqueness: The presence of both a pyridine ring and a thiocyanate group in 2-pyridyl thiocyanate imparts unique reactivity, making it a versatile compound in various chemical transformations and applications .
Comparación Con Compuestos Similares
- 2-Chloropyridine
- 2-Pyridyl Isothiocyanate
- 2-Pyridyl Sulfide
Propiedades
Número CAS |
2637-35-6 |
|---|---|
Fórmula molecular |
C6H4N2S |
Peso molecular |
136.18 g/mol |
Nombre IUPAC |
pyridin-2-yl thiocyanate |
InChI |
InChI=1S/C6H4N2S/c7-5-9-6-3-1-2-4-8-6/h1-4H |
Clave InChI |
YHEHNPOOVXZEHL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















